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Abstract
Conteltinib (CT-707) is an orally bioavailable, potent multi-kinase inhibitor targeting Anaplastic

Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2

(Pyk2).[1] These kinases are critical mediators in oncogenic signaling pathways, playing key

roles in cell proliferation, survival, migration, and angiogenesis. Dysregulation of ALK, FAK, and

Pyk2 is implicated in various malignancies, making them attractive targets for cancer therapy.

This technical guide provides a comprehensive overview of the preclinical and clinical data on

Conteltinib, with a focus on its mechanism of action, quantitative inhibitory activity, and the

methodologies of key experimental studies.

Introduction
Receptor and non-receptor tyrosine kinases are pivotal in cellular signaling, and their aberrant

activation is a hallmark of many cancers. Conteltinib has emerged as a promising therapeutic

agent due to its ability to simultaneously inhibit three key kinases:

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, genetic alterations in ALK

are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).

[2]
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Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central component of

focal adhesions, mediating signals from integrins and growth factor receptors to regulate cell

motility, invasion, and survival.

Proline-rich Tyrosine Kinase 2 (Pyk2): A non-receptor tyrosine kinase structurally related to

FAK, Pyk2 is involved in various cellular processes, including cell migration and proliferation.

This document will delve into the technical details of Conteltinib's activity against these

targets, presenting available quantitative data, detailed experimental protocols, and visual

representations of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation
The inhibitory activity of Conteltinib against its target kinases has been evaluated in various

preclinical studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Conteltinib
Target Kinase IC50 (nM) Notes

FAK 1.6[3][4][5][6]
Determined by in vitro kinase

assay.

ALK Not explicitly reported

Stated to be approximately 10-

fold more potent than

crizotinib. Inhibition of ALK is

more potent than the inhibition

of FAK and Pyk2.[2]

Pyk2 Not explicitly reported
Inhibition is less potent than

the inhibition of ALK.[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%.

Table 2: Phase I Clinical Trial Efficacy of Conteltinib in
ALK-Positive NSCLC Patients (NCT02695550)[2][7]
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Patient Population
Overall Response
Rate (ORR)

Disease Control
Rate (DCR)

Median
Progression-Free
Survival (PFS)

Overall (n=60) 53.3% 80.0% 9.26 months

ALK TKI-naïve (n=39) 64.1%[7] 82.1% 15.9 months[7]

Crizotinib-pretreated

(n=21)
33.3%[7] 76.2% 6.73 months[7]

Experimental Protocols
This section provides detailed methodologies for key experiments typically employed in the

preclinical and clinical evaluation of kinase inhibitors like Conteltinib.

In Vitro Kinase Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of Conteltinib in inhibiting the enzymatic activity of ALK,

FAK, and Pyk2.

Materials:

Recombinant human ALK, FAK, or Pyk2 enzyme

Kinase-specific substrate (e.g., a synthetic peptide)

Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or unlabeled

Conteltinib (CT-707) at various concentrations

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

96-well plates

Phosphocellulose paper or other capture membrane
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Scintillation counter or luminescence plate reader

Procedure:

Prepare a series of dilutions of Conteltinib in the kinase reaction buffer.

In a 96-well plate, add the recombinant kinase enzyme, the kinase-specific substrate, and

the diluted Conteltinib or vehicle control (DMSO).

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60

minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Spot a portion of the reaction mixture onto phosphocellulose paper.

Wash the paper extensively to remove unincorporated γ-³²P-ATP.

Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

Alternatively, for non-radioactive assays, measure the product formation using methods like

luminescence (e.g., ADP-Glo™ Kinase Assay).

Plot the percentage of kinase inhibition against the logarithm of Conteltinib concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability and Apoptosis Assays
These assays are crucial for assessing the cytotoxic and pro-apoptotic effects of Conteltinib
on cancer cell lines.

Objective: To determine the effect of Conteltinib on the viability and induction of apoptosis in

cancer cells.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b606762?utm_src=pdf-body
https://www.benchchem.com/product/b606762?utm_src=pdf-body
https://www.benchchem.com/product/b606762?utm_src=pdf-body
https://www.benchchem.com/product/b606762?utm_src=pdf-body
https://www.benchchem.com/product/b606762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cell lines (e.g., ALK-positive NSCLC cells, hepatocellular carcinoma cells)

Cell culture medium and supplements

Conteltinib (CT-707) at various concentrations

96-well clear or opaque-walled plates

Reagents for viability assay (e.g., MTT, MTS, or CellTiter-Glo®)

Reagents for apoptosis assay (e.g., Annexin V-FITC and Propidium Iodide, Caspase-Glo®

3/7)

Plate reader (absorbance, fluorescence, or luminescence)

Flow cytometer

Procedure (Cell Viability - MTT Assay):

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a range of concentrations of Conteltinib and incubate for a specified

period (e.g., 72 hours).

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan

crystals.

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a

detergent-based solution).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Procedure (Apoptosis - Annexin V/PI Staining):

Treat cells with Conteltinib as described for the viability assay.

Harvest the cells and wash them with PBS.
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Resuspend the cells in Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubate in the dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early

apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+) cells.

In Vivo Xenograft Model
This protocol describes a general approach for evaluating the anti-tumor efficacy of Conteltinib
in a mouse model.

Objective: To assess the in vivo anti-tumor activity of Conteltinib, alone or in combination with

other agents.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line for implantation (e.g., human hepatocellular carcinoma cells)

Conteltinib (CT-707) formulated for oral administration

Vehicle control

Calipers for tumor measurement

Animal housing and care facilities compliant with ethical guidelines

Procedure:

Inject cancer cells subcutaneously into the flank of the immunocompromised mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into different treatment groups (e.g., vehicle control, Conteltinib alone,

combination therapy).

Administer Conteltinib and other treatments according to the specified dosing schedule

(e.g., daily oral gavage).

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume

can be calculated using the formula: (Length x Width²)/2.

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histopathology, biomarker analysis).

Compare the tumor growth inhibition between the different treatment groups.

Mandatory Visualizations
Signaling Pathways
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Caption: Conteltinib inhibits ALK, FAK, and Pyk2 signaling pathways.

Experimental Workflow: In Vitro IC50 Determination
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Caption: Workflow for determining the in vitro IC50 of Conteltinib.
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Logical Relationship: Conteltinib's Multi-Targeting
Rationale
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Caption: Rationale for Conteltinib's anti-cancer activity.

Conclusion
Conteltinib is a potent multi-kinase inhibitor with significant activity against ALK, FAK, and

Pyk2. Preclinical data demonstrate its ability to inhibit these kinases and suppress tumor cell

growth and survival. The Phase I clinical trial in ALK-positive NSCLC patients has shown

promising anti-tumor activity and a manageable safety profile. The dual inhibition of ALK and

FAK/Pyk2 signaling pathways provides a strong rationale for its continued development as a

monotherapy and in combination with other anti-cancer agents. Further investigation is

warranted to fully elucidate its therapeutic potential across a broader range of malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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